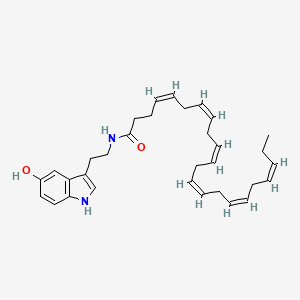

Docosahexaenoyl Serotonin

描述

Docosahexaenoyl serotonin is a conjugate of docosahexaenoic acid and serotonin. It is an endogenously formed n-3 fatty acid-serotonin conjugate that has been identified in human intestinal tissue. This compound has garnered significant attention due to its potent anti-inflammatory properties, particularly its ability to inhibit the release of interleukin-17 and CCL-20 by blood mononuclear cells .

准备方法

合成路线和反应条件: 二十二碳六烯酰基血清素的合成通常涉及二十二碳六烯酸与血清素的结合。这个过程可以通过各种化学反应来实现,包括酯化和酰胺化。 反应条件通常需要催化剂和特定溶剂的存在来促进结合过程 .

工业生产方法: 二十二碳六烯酰基血清素的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括通过色谱法和结晶进行纯化以分离所需的化合物 .

化学反应分析

Stability and Solubility

DHA-5-HT’s chemical stability is influenced by its solvent environment and handling:

- Ethanol solutions : Supplied as an ethanol solution (≥98% purity), it remains stable at -20°C for ≥2 years .

- Solvent exchange : Ethanol can be evaporated under nitrogen, with DHA-5-HT reconstituted in DMSO or DMF (solubility: ~15 mg/mL) .

- Aqueous buffers : Sparingly soluble; requires dilution of ethanolic stock .

Degradation Pathways

DHA-5-HT degradation involves hydrolysis of its amide bond, releasing free DHA and serotonin. Proposed mechanisms include:

- Amidase activity : Enzymes like fatty acid amide hydrolase (FAAH) cleave the amide bond .

- Microbial metabolism : Gut microbiota may hydrolyze DHA-5-HT, linking its degradation to intestinal homeostasis .

Table 2: Degradation Pathways of DHA-5-HT

| Pathway | Products | Enzymes Involved | Reference |

|---|---|---|---|

| Amide hydrolysis | DHA + Serotonin | FAAH, microbial enzymes | |

| Peroxidation | Epoxy/hydroxy derivatives | COX, LOX |

Biological Interactions as Chemical Reactions

DHA-5-HT modulates inflammation through direct molecular interactions:

- IL-23/IL-17 axis suppression : Reduces IL-23 (by 72% at 1 μM) and IL-17 via transcriptional downregulation of IL-12b and IL-23a genes .

- Nrf2 pathway activation : Upregulates antioxidant genes, mitigating oxidative stress .

- Receptor binding : Acts as a transient receptor potential vanilloid 1 (TRPV1) antagonist, though less potently than arachidonoyl serotonin .

Comparative Reactivity with Analogues

DHA-5-HT shows distinct reactivity compared to related conjugates:

- vs. DHA-ethanolamine (DHEA) : DHA-5-HT is 10x more potent in suppressing IL-6 and PGE2 .

- vs. Arachidonoyl serotonin (AA-5-HT) : Greater specificity for IL-23/IL-17 inhibition due to DHA’s anti-inflammatory profile .

Experimental Handling Considerations

科学研究应用

Anti-Inflammatory Properties

Mechanisms of Action

Docosahexaenoyl serotonin has been identified as a potent inhibitor of the interleukin-23/interleukin-17 (IL-23/IL-17) signaling pathway, which plays a critical role in inflammatory responses. Research indicates that this compound can significantly suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-23 in macrophages stimulated by lipopolysaccharides (LPS) .

Case Studies

A study conducted on RAW264.7 macrophages demonstrated that this compound downregulated genes associated with the Th17 response, a pathway implicated in various chronic inflammatory diseases, including inflammatory bowel disease (IBD) . The compound inhibited macrophage migration and reduced chemokine expression, suggesting its potential as a therapeutic agent for managing inflammatory conditions.

Neuroprotective Effects

Cognitive Function and Behavior

Research indicates that serotonin plays a crucial role in cognitive processes. A study highlighted that increased serotonin levels could enhance behavioral control and reduce sensitivity to negative information . Although this study did not focus exclusively on this compound, it underscores the relevance of serotonin modulation in cognitive functions.

Potential Implications

Given that this compound is an endogenous form of serotonin influenced by dietary intake of n-3 fatty acids, its neuroprotective effects could be leveraged for developing interventions for mood disorders and cognitive decline. The relationship between DHA levels and serotonin synthesis suggests that dietary modifications may enhance the availability of this compound in the brain.

Role in Gut Health

Intestinal Microflora Interaction

This compound has been detected in intestinal tissues and is believed to interact with gut microbiota. Its formation is influenced by dietary intake of n-3 polyunsaturated fatty acids . This interaction may have implications for gut health and homeostasis.

Clinical Applications

The anti-inflammatory properties of this compound suggest it could be beneficial in treating gastrointestinal disorders characterized by inflammation. Its ability to modulate immune responses makes it a candidate for further exploration in clinical settings focused on IBD and other related conditions .

Summary Table: Applications of this compound

作用机制

二十二碳六烯酰基血清素通过几个分子靶点和途径发挥其作用。它减弱脂多糖刺激的巨噬细胞中的白细胞介素-23-白细胞介素-17 信号级联。这导致促炎细胞因子如白细胞介素-6、白细胞介素-1β 和白细胞介素-23 的下调。 此外,该化合物抑制巨噬细胞的迁移并下调趋化因子和金属蛋白酶的表达 .

类似化合物:

- 棕榈酰血清素

- 硬脂酰血清素

- 油酰血清素

- 花生四烯酰血清素

- 二十碳五烯酰血清素

比较: 二十二碳六烯酰基血清素在这些化合物中是独一无二的,因为它具有强大的抗炎特性以及抑制特定细胞因子和趋化因子的能力。 虽然其他类似化合物也表现出生物活性,但二十二碳六烯酰基血清素已被证明在减弱白细胞介素-23-白细胞介素-17 信号通路方面最为有效 .

相似化合物的比较

- Palmitoyl serotonin

- Stearoyl serotonin

- Oleoyl serotonin

- Arachidonoyl serotonin

- Eicosapentaenoyl serotonin

Comparison: Docosahexaenoyl serotonin is unique among these compounds due to its potent anti-inflammatory properties and its ability to inhibit specific cytokines and chemokines. While other similar compounds also exhibit biological activity, this compound has been shown to be the most effective in attenuating the interleukin-23-interleukin-17 signaling pathway .

生物活性

Docosahexaenoyl serotonin (DHA-5-HT) is a conjugate formed from the omega-3 fatty acid docosahexaenoic acid (DHA) and serotonin. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory properties. This article delves into the biological activity of DHA-5-HT, supported by research findings, case studies, and data tables.

Anti-Inflammatory Properties

Research indicates that DHA-5-HT possesses significant anti-inflammatory effects. It modulates the IL-23-IL-17 signaling pathway, which is crucial in various chronic inflammatory diseases. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common model for studying inflammation.

Key Findings:

- Cytokine Inhibition : DHA-5-HT significantly reduces levels of interleukin (IL)-6, IL-1β, and IL-23 in macrophages. Concentrations as low as 100–500 nM effectively suppressed these cytokines .

- Gene Expression Modulation : Transcriptome analysis revealed that DHA-5-HT down-regulates genes associated with the Th17 response, including NOS2 and COX-2, which are involved in nitric oxide and prostaglandin E2 production, respectively .

DHA-5-HT's mechanism involves interference with the signaling pathways that promote inflammation:

- Inhibition of Nitric Oxide Production : DHA-5-HT was found to reduce nitrite production in macrophages, indicating a suppression of nitric oxide synthase activity.

- Cytokine Release Suppression : The compound inhibited the release of IL-6 and PGE2 in a concentration-dependent manner, achieving nearly complete inhibition at higher concentrations (2.5 μM)【1】【3】.

Comparative Efficacy

DHA-5-HT has been identified as one of the most potent inhibitors among a series of N-acyl serotonins. It outperformed other compounds in inhibiting IL-17 and CCL-20 release from blood mononuclear cells【4】【6】.

| Compound | IL-17 Inhibition (%) | CCL-20 Inhibition (%) |

|---|---|---|

| This compound | 72% | Significant reduction |

| Other N-acyl Serotonins | Variable | Variable |

Dietary Influence on DHA-5-HT Levels

A study involving mice demonstrated that dietary intake of fish oil significantly increased the formation of DHA-5-HT in intestinal tissues【5】. This suggests a potential dietary approach to modulating inflammation through increased levels of this conjugate.

Clinical Implications

In patients with diabetes mellitus, elevated serotonin levels have been correlated with increased cardiovascular risks. The modulation of these levels through compounds like DHA-5-HT could provide therapeutic avenues for managing inflammation-related complications【4】【6】.

属性

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXMZJYZMPHWIP-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the anti-inflammatory properties of Docosahexaenoyl Serotonin?

A1: this compound (DHA-5-HT) has demonstrated potent anti-inflammatory effects in several studies. Research suggests that DHA-5-HT significantly inhibits the production of IL-17 and CCL-20, key mediators involved in the inflammatory response, particularly in the context of Th17 cell activity [, ]. While the exact mechanisms are still being investigated, studies point towards DHA-5-HT potentially attenuating the IL-23-IL-17 signaling pathway in macrophages [].

Q2: How does this compound compare to other N-acyl serotonins in terms of its anti-inflammatory activity?

A2: Interestingly, DHA-5-HT emerges as the most potent inhibitor of IL-17 and CCL-20 release from blood mononuclear cells when compared to a series of other N-acyl serotonins []. These include conjugates of serotonin with palmitic acid, stearic acid, oleic acid, arachidonic acid, and eicosapentaenoic acid. This suggests a unique structure-activity relationship for DHA-5-HT, potentially linked to the presence of the docosahexaenoic acid moiety.

Q3: What is the significance of finding this compound in human intestinal tissue?

A3: The identification of DHA-5-HT and other N-acyl serotonins in human intestinal tissue [] is significant because it suggests a potential role for these compounds in regulating intestinal inflammation. Given the established link between chronic inflammation and inflammatory bowel diseases, understanding the functions of DHA-5-HT within this context could lead to new therapeutic avenues.

Q4: How does dietary intake of omega-3 fatty acids, particularly DHA, influence this compound levels?

A4: While research is ongoing, one study [] observed that a targeted energy-restricted diet enriched with monounsaturated and polyunsaturated fatty acids, including DHA, led to a significant increase in postprandial (after meal) levels of DHA-5-HT and its metabolite, Docosahexaenoyl Glycine (DHAGly). This finding implies a potential link between dietary omega-3 intake and the endogenous production of DHA-5-HT, which could have implications for managing inflammatory conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。